molecular formula C12H13ClN2O4 B6225226 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid CAS No. 2224421-19-4

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid

Cat. No.: B6225226
CAS No.: 2224421-19-4
M. Wt: 284.7
InChI Key:
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Description

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro-substituted aromatic ring, an acetamido group, and a carbamoyl group attached to a methylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid typically involves multi-step organic reactions. One common method includes the acylation of 4-chloro-2-aminophenol with acetic anhydride to form 4-chloro-2-acetamidophenol. This intermediate is then reacted with isocyanate to introduce the carbamoyl group, followed by the addition of methylacetic acid under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to achieve the desired quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • 2-[(4-chloro-2-nitrophenyl)carbamoyl]-2-methylacetic acid
  • 2-[(4-chloro-2-aminophenyl)carbamoyl]-2-methylacetic acid
  • 2-[(4-chloro-2-hydroxyphenyl)carbamoyl]-2-methylacetic acid

Comparison: Compared to these similar compounds, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is unique due to the presence of the acetamido group, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

2224421-19-4

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.7

Purity

95

Origin of Product

United States

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